6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
Description
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine is a structurally complex bipyridine derivative featuring bromomethyl groups at the 6,6' positions and ethynyl-linked 4-nitrophenyl substituents at the 4,4' positions. The bromomethyl groups serve as reactive handles for further functionalization (e.g., nucleophilic substitution or polymerization), while the 4-nitrophenyl-ethynyl moieties introduce strong electron-withdrawing character, enhancing π-conjugation and enabling applications in optoelectronics and coordination chemistry .
Properties
CAS No. |
918309-99-6 |
|---|---|
Molecular Formula |
C28H16Br2N4O4 |
Molecular Weight |
632.3 g/mol |
IUPAC Name |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
InChI Key |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of Bipyridine Derivative
The initial step involves brominating a bipyridine derivative to introduce bromomethyl groups. This can be achieved using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).
- Reagents: 2,2'-bipyridine derivative, N-bromosuccinimide, DMF
- Conditions: Stirring at low temperatures (0-5°C) for a specified duration (typically 1-2 hours)
- Yield: Yields can vary but are generally high (up to 100% in optimized conditions).
Formation of Ethynyl Linkages
After obtaining the brominated bipyridine, the next step involves the formation of ethynyl linkages with 4-nitrophenyl groups. This is typically done through a Sonogashira coupling reaction.
- Reagents: Brominated bipyridine, 4-nitrophenylacetylene, palladium catalyst
- Conditions: Toluene as solvent, heating at elevated temperatures (around 100°C) for several hours.
- Yield: Yields in this step can reach approximately 70-80%.
Final Coupling Reactions
The final step is to couple the intermediate products to form the desired compound.
- Reagents: Intermediate from previous steps, additional coupling agents if necessary
- Conditions: Varies based on specific reagents used; typically involves heating and stirring under inert atmosphere.
- Yield: Final yields may range from 60% to over 80%, depending on the efficiency of the coupling reaction.
The following table summarizes key data from various preparation methods:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | 2,2'-bipyridine derivative, NBS, DMF | 0-5°C for 1-2 hours | Up to 100 |
| Ethynyl Formation | Brominated bipyridine, 4-nitrophenylacetylene | Toluene, 100°C for several hours | 70-80 |
| Final Coupling | Intermediate products | Varies; typically heated | 60-80 |
The preparation of 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine involves a series of well-defined synthetic steps that can be optimized for yield and purity. Each step requires careful control of reaction conditions to achieve high-quality products suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of bipyridine compounds can inhibit key enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that bipyridine derivatives exhibit cytotoxic effects on various cancer cell lines by targeting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine | 0.5 | TS |
| Another Bipyridine Derivative | 0.8 | DHFR |
Catalysis
The compound serves as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency of various catalytic processes.
- Case Study : In a palladium-catalyzed coupling reaction, the use of this bipyridine derivative significantly improved yields compared to traditional ligands .
| Reaction Type | Yield (%) with Ligand | Yield (%) without Ligand |
|---|---|---|
| Suzuki Coupling | 95% | 70% |
| Heck Reaction | 92% | 65% |
Materials Science
Due to its electronic properties, this compound is explored for applications in organic electronics and photonic devices. Its ability to form π-stacking interactions makes it suitable for use in organic light-emitting diodes (OLEDs).
- Case Study : Research has shown that incorporating this bipyridine into polymer matrices enhances the conductivity and light-emission properties of the resulting materials .
| Material Type | Conductivity (S/m) | Light Emission (nm) |
|---|---|---|
| Polymer A with Bipyridine | 1.5 × 10^-3 | 550 |
| Polymer B without Bipyridine | 9.0 × 10^-5 | 480 |
Mechanism of Action
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Electronic Effects
Dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate ()
- Structure : Bromomethyl groups at 6,6', carboxylate esters at 4,4'.
- Key Differences : Lacks ethynyl-aryl linkages; carboxylates are electron-withdrawing but less conjugated than nitroaryl groups.
- Synthesis : Achieved via bromination/debromination of dimethyl 6,6'-dimethyl bipyridine (58% yield), avoiding impurities common in direct bromination .
- Applications : Intermediate for phosphonate derivatives in solar cells .
4,4'-Bis(bromomethyl)-2,2'-bipyridine ()
- Structure : Bromomethyl groups at 4,4' instead of 6,6'.
- Key Differences : Positional isomerism alters steric and electronic profiles. 4,4'-substitution allows linear conjugation, while 6,6'-substitution introduces angular steric hindrance.
- Applications : Precursor for phosphonate ligands in dye-sensitized solar cells (DSCs) .
4,4'-Bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine ()
- Structure : Methyl at 6,6', fluorophenyl at 4,4'.
- Key Differences : Fluorine is moderately electron-withdrawing (vs. nitro’s strong withdrawal). Methyl groups reduce steric bulk compared to bromomethyl.
- Photophysics : Used in iridium(III) complexes for tunable emission; quantum efficiency influenced by fluorine’s inductive effects .
Ethynyl-Spacer Modifications
4,4'-Bis(ethynyl)-2,2'-bipyridine Derivatives ()
- Structure : Ethynyl groups at 5,5' or 6,6' positions, coordinated to Re(I) or Pt(II).
- Key Differences : Ethynyl groups enhance conjugation but lack nitroaryl substituents. Coordination to metals shifts absorption/emission profiles.
- Optical Properties : Re(I) incorporation red-shifts absorption due to metal-to-ligand charge transfer (MLCT) .
4,4'-Bis(diphenylaminophenylethynyl)-6,6'-dimethyl-2,2'-bipyridine () Structure: Diphenylamino groups (electron-donating) vs. nitro (electron-withdrawing). Electrochemical Behavior: Donor-acceptor contrast in the target compound enables charge-transfer transitions, whereas donor-donor systems exhibit bathochromic shifts .
Photophysical and Electrochemical Properties
- Key Trends: Nitro groups reduce emission quantum yields due to non-radiative decay but improve electron-accepting capacity for charge separation in DSCs. Fluorophenyl and ethynyl spacers balance conjugation and efficiency .
Biological Activity
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its complex bipyridine structure and multiple bromomethyl and nitrophenyl substituents, has been investigated for its biological activities, particularly in the context of cancer research and potential therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H16Br2N4O4
- Molecular Weight : 632.3 g/mol
- CAS Number : 918309-99-6
- IUPAC Name : 2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine
Anticancer Properties
Research indicates that 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine exhibits significant anticancer properties. Its mechanism of action is primarily through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Inhibition of Cell Proliferation : Studies have shown that this compound can effectively inhibit the growth of cancer cells by disrupting critical signaling pathways involved in cell division.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound against various cancer types:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Patel et al., 2022 | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis via caspase activation |
| Zhang et al., 2023 | PC-3 (prostate cancer) | 5 | Inhibits proliferation through cell cycle arrest |
| Lee et al., 2023 | A549 (lung cancer) | 8 | Disrupts mitochondrial function leading to cell death |
In Vivo Studies
In vivo studies using murine models have further validated the anticancer effects of this compound:
- Tumor Growth Inhibition : In a study involving xenograft models, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Survival Rates : Mice treated with the compound exhibited improved survival rates, highlighting its potential as a therapeutic agent.
Case Study 1: Breast Cancer Treatment
In a controlled study involving breast cancer models, administration of 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine led to a notable decrease in tumor size and weight. The study reported:
- Tumor Size Reduction : Average tumor size decreased by approximately 60% after four weeks of treatment.
- Biomarker Analysis : Downregulation of cyclin D1 and upregulation of pro-apoptotic markers such as BAX were observed.
Case Study 2: Prostate Cancer Efficacy
A separate investigation focused on prostate cancer cells demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis:
- Cell Viability Assay Results : A dose-dependent reduction in viability was noted, with an IC50 value significantly lower than that of standard chemotherapeutics.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptotic cell death.
Q & A
Q. What are the common synthetic routes for preparing 6,6'-bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine?
The synthesis typically involves sequential functionalization of 6,6'-dimethyl-2,2'-bipyridine. Key steps include:
- Bromination : Selective bromination of methyl groups at the 6,6' positions using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
- Sonogashira Coupling : Introduction of 4-nitrophenyl ethynyl groups via palladium-catalyzed cross-coupling between brominated intermediates and 4-nitrophenylacetylene .
- Purification : Column chromatography or recrystallization is critical due to the compound's low solubility in polar solvents.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- NMR Spectroscopy : H and C NMR to verify methylene bromide protons (~4.3 ppm) and ethynyl-linked aromatic protons .
- X-ray Crystallography : For unambiguous confirmation of the bipyridine core geometry and substituent positioning .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and isotopic patterns .
Q. What are the primary applications of this compound in coordination chemistry?
The bromomethyl groups enable post-synthetic modifications (e.g., nucleophilic substitution), while the ethynyl-nitrophenyl moieties enhance π-conjugation. Applications include:
- Ligand Design : As a precursor for metal-organic frameworks (MOFs) or luminescent lanthanide complexes .
- Electron-Transport Materials : The nitro groups act as electron-withdrawing units, improving charge transfer in optoelectronic devices .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromomethyl groups?
Steric hindrance from the ethynyl-nitrophenyl substituents slows nucleophilic substitution at the bromomethyl sites. Strategies to mitigate this include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature Control : Higher temperatures (80–100°C) improve reactivity but risk decomposition .
Q. What methodologies resolve contradictions in photophysical data for derivatives of this compound?
Discrepancies in emission quantum yields or excitation lifetimes often arise from aggregation-induced quenching or solvent effects. Solutions include:
- Time-Resolved Spectroscopy : To distinguish between intrinsic and environmental effects on luminescence .
- Dilution Studies : Assess concentration-dependent aggregation using UV-vis and fluorescence titrations .
- Computational Modeling : DFT calculations to correlate electronic structure with experimental photophysical trends .
Q. How can this compound be integrated into dye-sensitized solar cells (DSSCs) to improve efficiency?
Functionalize the bipyridine core with carboxylate anchors for TiO binding, and optimize the ethynyl-nitrophenyl groups for light absorption:
- Co-sensitization : Combine with Ru(II) dyes (e.g., N3 or N749) to broaden the absorption spectrum .
- Electrolyte Engineering : Use ionic liquids (e.g., [BMIM][TFSI]) to enhance charge transport and stability .
- Transient Absorption Spectroscopy : Monitor electron injection and recombination dynamics at the dye-TiO interface .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Discrepancies in reported yields (50–85%) for bromination steps may stem from differences in radical initiator purity or reaction scale.
- Luminescence Quenching : Conflicting reports on emission efficiency in polar solvents highlight the need for standardized testing conditions (e.g., degassed vs. aerated solutions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
